![molecular formula C11H10BNO6 B3106507 (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid CAS No. 159276-65-0](/img/structure/B3106507.png)
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
Overview
Description
“(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H10BNO6 . It has a molecular weight of 263.01 g/mol . This compound is used in research and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in N,N-dimethylformamide (DMF). The mixture is cooled in an ice bath while stirring. N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) is added, and the reaction is stirred overnight at room temperature . The mixture is then poured into dichloromethane and washed with HCl and NaHCO3 successively and dried over anhydrous MgSO4. The solvent is evaporated under reduced pressure to obtain the product .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group attached to a phenyl ring, which is further attached to a carbonyl group. This carbonyl group is linked to a dioxopyrrolidinyl group through an oxygen atom .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.51±0.1 g/cm3 . The boiling point is predicted to be 483.0±55.0 °C . The compound is stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Anticonvulsant Research
The compound has been used in the synthesis of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . These compounds have shown broad-spectrum activity in widely accepted animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Pain Management
Some molecules derived from this compound have displayed potent antinociceptive (pain-relieving) activity in in vivo studies . This makes it a potential candidate for the development of new pain management drugs .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures . It increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Quality Control of Monoclonal Antibodies
The compound can suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .
Amino Acid Protection
The compound can be used as a more convenient and mild reagent than benzyl carbonochloridate in protecting amino acids . This makes it useful in the synthesis of a series of biologically active molecules .
Synthesis of Biologically Active Molecules
The compound can be used in the synthesis of a series of biologically active molecules . This makes it a valuable tool in the field of medicinal chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, which can lead to changes in the protein’s function
Biochemical Pathways
Boronic acids can participate in various biochemical reactions, including esterification and condensation . The impact on downstream effects would depend on the specific target and the nature of the interaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. The compound should be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNIEJAKSXKBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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